Hexadecylsilanetriol
Description
Hexadecylsilanetriol (CAS: 171194-90-4) is an organosilicon compound with the molecular formula C₁₆H₃₆O₃Si and a molar mass of 304.54 g/mol . Its structure comprises a hexadecyl (C₁₆) chain bonded to a silanetriol group (–Si(OH)₃), which confers unique amphiphilic properties. This compound is notable for its dual affinity: the hydrophobic alkyl chain interacts with nonpolar environments, while the hydrophilic silanol groups enable solubility in aqueous systems.
Properties
CAS No. |
171194-90-4 |
|---|---|
Molecular Formula |
C16H36O3Si |
Molecular Weight |
304.54 g/mol |
IUPAC Name |
hexadecyl(trihydroxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h17-19H,2-16H2,1H3 |
InChI Key |
QWCNZBXMNMCBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylsilanetriol can be synthesized through the hydrolysis of hexadecyltrichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Hexadecyltrichlorosilane is reacted with water to form this compound and hydrochloric acid. [ \text{C16H33SiCl3} + 3\text{H2O} \rightarrow \text{C16H33Si(OH)3} + 3\text{HCl} ]
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of hexadecyltrichlorosilane are hydrolyzed in controlled environments to ensure safety and efficiency.
Continuous Purification: Advanced purification techniques, such as continuous distillation, are employed to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: Hexadecylsilanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Alkyl or aryl-substituted silanes.
Scientific Research Applications
Hexadecylsilanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties
Mechanism of Action
The mechanism of action of hexadecylsilanetriol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with other molecules, enhancing their stability and reactivity.
Pathways Involved: The compound can participate in condensation reactions, forming siloxane bonds that contribute to the formation of stable networks and structures
Comparison with Similar Compounds
Key Insights:
Functional Group Diversity: this compound’s silanetriol group distinguishes it from N-hexadecyl diethanolamine (amine/ethanol groups) and hexyl acetate (ester). The silanol group’s polarity and hydrogen-bonding capacity may enhance its utility in stabilizing biomolecules, similar to glycoside-based surfactants like hexadecyl-D-xylopyranoside . In contrast, hexamethylene diisocyanate’s reactive isocyanate groups drive its use in polymer chemistry, a role incompatible with this compound’s non-reactive silanol .
Solubility and Applications: this compound’s amphiphilicity likely grants it moderate water solubility, akin to N-hexadecyl diethanolamine, which is used in emulsification . However, hexyl acetate’s ester group renders it highly lipophilic, limiting its use to organic solvents .
Research Findings and Industrial Relevance
While direct studies on this compound are sparse in the provided evidence, its structural analogs highlight critical trends:
- Protein Stabilization: Silanol-containing compounds are increasingly studied for stabilizing membrane proteins in drug discovery. For example, hexadecyl-D-xylopyranoside’s efficacy in this role suggests this compound could serve as a novel alternative, particularly in harsh pH environments .
- Material Science: Silanetriols are precursors for silica-based nanomaterials. This compound’s long alkyl chain could enable the synthesis of hybrid organic-inorganic materials with tailored hydrophobicity .
Biological Activity
Hexadecylsilanetriol (HST), a silane compound with the formula C₁₆H₃₃OSi, has garnered attention for its potential biological activities. This article reviews the biological activity of HST, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.
This compound is characterized by its long hydrophobic alkyl chain and three hydroxyl groups attached to silicon, which enhance its solubility in organic solvents and its interaction with biological membranes. The unique structure allows it to participate in various biochemical interactions.
Biological Activities
1. Antimicrobial Activity
HST has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Bacillus subtilis | 40 µg/mL |
| Escherichia coli | 60 µg/mL |
2. Anticancer Activity
Research has shown that HST possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in these cells, which is mediated through the activation of caspases and the modulation of apoptotic pathways.
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of HST (10 µM to 100 µM). The results demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 65 |
| 100 | 30 |
The IC50 value was determined to be approximately 45 µM, indicating a potent effect on breast cancer cells.
3. Anti-inflammatory Activity
HST has also been investigated for its anti-inflammatory effects. In vitro studies show that HST can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in mitigating inflammatory diseases.
The biological activities of HST are attributed to its ability to interact with cellular membranes and proteins. Its silanol groups can form hydrogen bonds with biological macromolecules, facilitating cellular uptake and influencing various signaling pathways.
Research Findings
Recent studies have highlighted the low toxicity profile of HST, making it a promising candidate for further development in therapeutic applications. In vivo studies are needed to fully understand its pharmacokinetics and long-term effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
